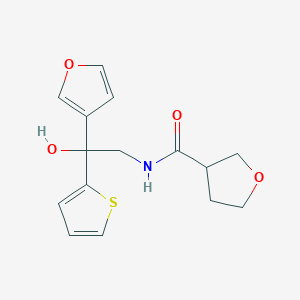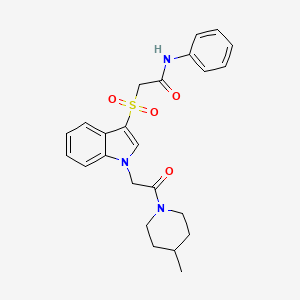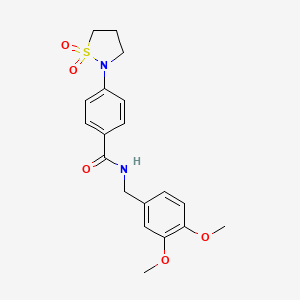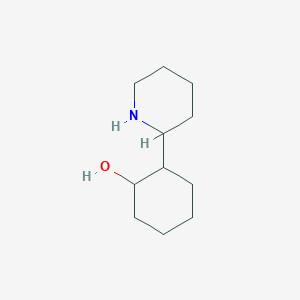
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide, also known as DMSO, is a widely used chemical compound in scientific research. DMSO is a highly polar, aprotic solvent that can dissolve a wide range of organic and inorganic compounds. It has various applications in the field of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Antioxidant Capacity and Assays
The study of antioxidants and their capacities is crucial in understanding the biological activities of compounds. For example, the ABTS/PP decolorization assay elucidates the reaction pathways of antioxidant capacity, shedding light on how certain antioxidants might form coupling adducts with ABTS•+, indicating specific reactions for certain antioxidants. This methodology could be relevant in studying the antioxidant potential of "4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide" and its derivatives (Ilyasov et al., 2020).
Sulfonamide Applications
The review on sulfonamides highlights their significant role in clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptics. The novel drugs and the exploration of sulfonamide CAIs for specific applications, such as antiglaucoma agents or antitumor activities, provide a framework for understanding how "this compound" could be explored for similar or new therapeutic applications (Carta, Scozzafava, & Supuran, 2012).
Analytical Methods for Determining Antioxidant Activity
Understanding various tests used to determine antioxidant activity is essential for evaluating the potential of new compounds. The detailed review of methods like ORAC, HORAC, TRAP, and others provides a comprehensive approach to assessing the antioxidant capacity, which could be applied to "this compound" to understand its potential benefits in biological systems (Munteanu & Apetrei, 2021).
Applications in Environmental Remediation
The research on cleaner techniques for removing organic pollutants like sulfamethoxazole from aqueous solutions reflects an area of interest for environmental applications of sulfonamide derivatives. Understanding the removal technologies such as adsorption and photocatalytic degradation could provide insight into the environmental persistence and potential remediation strategies for related compounds (Prasannamedha & Kumar, 2020).
Propiedades
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-4-15-19-20-17(26-15)18-16(22)13-5-7-14(8-6-13)27(23,24)21-9-11(2)25-12(3)10-21/h5-8,11-12H,4,9-10H2,1-3H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNFONMCKQFXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2510205.png)






![1-[2-(4-Morpholinoanilino)2-oxoethyl]-4-piperidino-4-piperidinecarboxamide](/img/structure/B2510220.png)
![1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2510221.png)

![4-{[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2510225.png)


